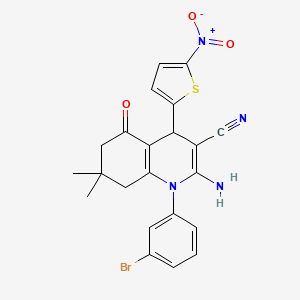![molecular formula C20H22N2O2S B4332419 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B4332419.png)
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide
Overview
Description
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide, also known as BIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIA belongs to the class of indole-based compounds and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of inflammation, and the modulation of gene expression. 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide also has a high degree of purity and stability, making it a reliable compound for scientific research. However, one limitation of using 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide, including further investigation of its mechanism of action and its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide for therapeutic purposes.
Scientific Research Applications
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and neuroprotective properties. In vitro studies have shown that 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-25-20-16-9-5-6-10-17(16)22(14-15-7-3-2-4-8-15)18(20)13-19(24)21-11-12-23/h2-10,23H,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRVYUHPVLFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2'-amino-3'-cyano-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332345.png)
![4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4332353.png)

![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4332370.png)
![dimethyl 5,5'-[2-(1,3-benzodioxol-5-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332372.png)
![dimethyl 5,5'-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332374.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B4332379.png)
![2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4332385.png)
![4-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4332388.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-{4-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}isonicotinamide](/img/structure/B4332402.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)
![5-[4-(2-furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B4332418.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B4332425.png)